1-Phenyl-2-(propylamino)-1-butanone hydrochloride
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Overview
Description
1-Phenyl-2-(propylamino)-1-butanone hydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride typically involves the reaction of phenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenylbutanone or phenylbutanoic acid.
Reduction: Formation of phenylbutanol or phenylbutylamine.
Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its effects on neurotransmitter release and potential use in neurological studies.
Medicine: Explored for its potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by enhancing the release of neurotransmitters such as norepinephrine and dopamine. It acts as a catecholaminergic activity enhancer, stimulating the impulse propagation-mediated release of these neurotransmitters. This mechanism is distinct from that of traditional stimulants, as it does not cause a flood of neurotransmitter release but rather increases the amount released during normal neuronal activity.
Comparison with Similar Compounds
1-Phenyl-2-propylaminopentane: Another catecholaminergic activity enhancer with a similar structure but different pharmacological profile.
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Benzofuranylpropylaminopentane: An improved monoaminergic activity enhancer with higher potency and selectivity.
Uniqueness: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride is unique due to its specific structure, which allows it to selectively enhance neurotransmitter release without causing uncontrolled release. This property makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-Phenyl-2-(propylamino)-1-butanone hydrochloride, commonly referred to as a cathinone derivative, has garnered attention in pharmacological research due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other stimulants and has been investigated for its biological activity, including its effects on neurotransmitter systems and potential use in treating various conditions.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound primarily involves its interaction with monoamine transporters. It acts as a reuptake inhibitor for norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of other psychostimulants, which can result in heightened alertness, euphoria, and increased energy.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity through various assays:
- Dopamine Reuptake Inhibition : The compound has shown to inhibit the reuptake of dopamine in human neuroblastoma cells, indicating potential stimulant effects similar to amphetamines .
- Norepinephrine Release : Studies indicate that this compound can enhance the release of norepinephrine, contributing to its stimulating properties .
In Vivo Studies
Animal studies have provided insights into the behavioral effects of this compound:
- Stimulant Effects : Rodent models treated with this compound exhibited increased locomotor activity, suggesting its stimulant potential .
Case Studies
A notable case study documented the effects of this compound in a clinical setting. A patient presented with symptoms consistent with stimulant overdose after using the compound recreationally. The clinical findings included tachycardia and hypertension, which are common physiological responses to stimulants. This case highlights the importance of understanding the pharmacodynamics and potential risks associated with this compound .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Absorption | Rapid oral absorption |
Bioavailability | Approximately 55% |
Metabolism | Hepatic metabolism |
Half-Life | 3-5 hours |
Excretion | Renal |
These parameters indicate that the compound is quickly absorbed and metabolized, which may contribute to its rapid onset of action.
Toxicology
Toxicological studies have raised concerns regarding the safety profile of this compound. Reports suggest potential neurotoxic effects at high doses, including seizures and cardiovascular complications. The compound's structural similarity to other known stimulants necessitates caution regarding its use and potential for abuse .
Properties
CAS No. |
18267-91-9 |
---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-phenyl-2-(propylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-12(4-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H |
InChI Key |
JHWXPVNTCVFSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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